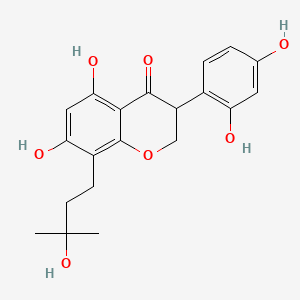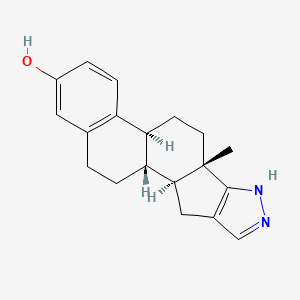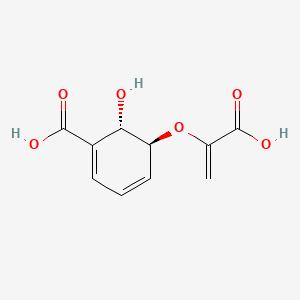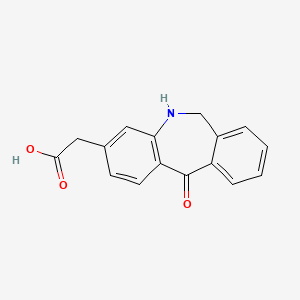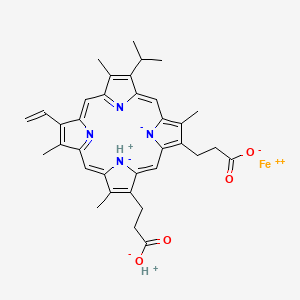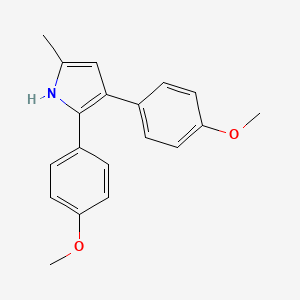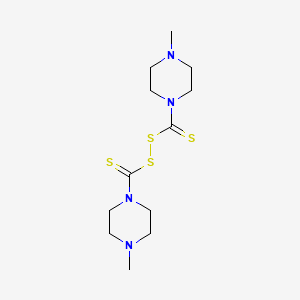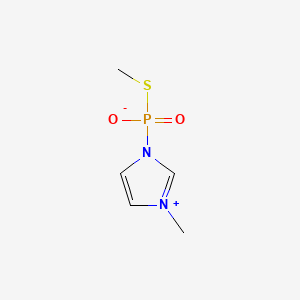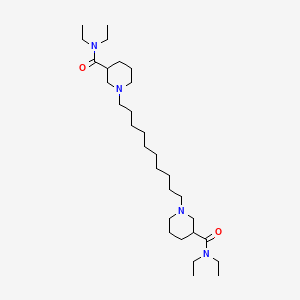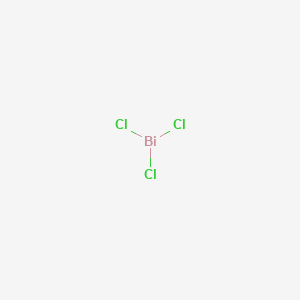
Cloruro de bismuto(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth trichloride is an inorganic compound with the chemical formula BiCl₃. It is a covalent compound and is the common source of the Bi³⁺ ion. In the gas phase and in the crystal, the species adopts a pyramidal structure, in accord with VSEPR theory . Bismuth trichloride is known for its hygroscopic nature and appears as white to yellow crystals .
Synthetic Routes and Reaction Conditions:
- Bismuth trichloride can be synthesized directly by passing chlorine gas over bismuth metal:
Direct Chlorination: 2Bi+3Cl2→2BiCl3
Reaction with Aqua Regia: Dissolving bismuth metal in aqua regia, followed by evaporation, yields bismuth trichloride dihydrate, which can be distilled to form the anhydrous trichloride.
Adding hydrochloric acid to bismuth oxide and evaporating the solution:Reaction with Hydrochloric Acid: Bi2O3+6HCl→2BiCl3+3H2O
Dissolving bismuth in concentrated nitric acid and then adding solid sodium chloride:Reaction with Nitric Acid and Sodium Chloride: Bi+6HNO3→Bi(NO3)3+3H2O+3NO2
Bi(NO3)3+3NaCl→BiCl3+3NaNO3
Aplicaciones Científicas De Investigación
Síntesis de compuestos orgánicos de bismuto
El cloruro de bismuto(III) se utiliza en la síntesis de compuestos orgánicos de bismuto. El átomo de bismuto en los compuestos orgánicos puede estar unido directamente a uno, dos, tres, cuatro, cinco o seis radicales orgánicos {svg_1}. Esta variedad de tipos de compuestos organobismuto ha dado como resultado una considerable extensión de los estudios en este campo {svg_2}.
Dopaje de silicio
El cloruro de bismuto(III) sirve como precursor molecular para el dopaje de silicio {svg_3}. Se disocia completamente a temperatura ambiente para producir átomos de bismuto, dímeros y cloro unido a la superficie {svg_4}. Esto hace que BiCl3 sea un fuerte candidato para un compuesto precursor de bismuto compatible con la litografía a escala subnanométrica {svg_5}.
Preparación de nanohibridos de polianilina y telururo de bismuto(III)
El cloruro de bismuto(III) puede utilizarse como precursor para preparar nanohibridos de polianilina y telururo de bismuto(III) con alto rendimiento termoeléctrico {svg_6}.
Síntesis de semiconductores de doble perovskita
El cloruro de bismuto(III) se utiliza como material de partida para sintetizar semiconductores de doble perovskita que absorben la luz visible, como Cs2AgBiBr6 y Cs2AgBiCl6 {svg_7}. Estas son alternativas ecológicas a las perovskitas de haluro de plomo {svg_8}.
Catalizador en la alcoholisis, acetolisiis e hidrólisis de epóxidos
El cloruro de bismuto(III) puede utilizarse como catalizador en la alcoholisis, acetolisiis e hidrólisis de epóxidos para formar los correspondientes alcoholes y dioles β-alcoxi y β-acetoxi {svg_9}.
Preparación de tiiranos a partir de oxiranos
El cloruro de bismuto(III) puede utilizarse en la preparación de tiiranos a partir de oxiranos utilizando tiocianato de amonio {svg_10}.
Mecanismo De Acción
Target of Action
Bismuth trichloride (BiCl3) is an inorganic compound that primarily targets enzymes involved in respiration, such as F1-ATPase, urease, and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3±regulating proteins .
Mode of Action
Bismuth trichloride interacts with its targets by binding to them, leading to enzyme inhibition . For instance, it can bind to heat shock and histidine-rich proteins . This binding can induce reactive oxidative stress, which is considered a major molecular mechanism of bismuth’s action against certain bacteria .
Biochemical Pathways
It is known that the compound’s interaction with its targets can disrupt intracellular iron metabolism and attenuate the defense against reactive oxygen species . This disruption can lead to reduced bacterium-host cell adhesion , affecting the growth and survival of certain bacteria.
Pharmacokinetics
Bismuth trichloride is a solid at room temperature with a melting point of 230-232°C and a boiling point of 447°C . It is soluble in hydrochloric acid, nitric acid, diethyl ether, ethyl acetate, and acetone, but insoluble in alcohol
Result of Action
The molecular and cellular effects of bismuth trichloride’s action primarily involve the inhibition of certain enzymes and disruption of biochemical pathways. This can lead to the attenuation of the defense against reactive oxygen species and disruption of intracellular iron metabolism . These effects can inhibit the growth of certain bacteria, making bismuth trichloride potentially useful in antimicrobial applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bismuth trichloride. For instance, the compound’s solubility and reactivity can be affected by the presence of certain solvents . Additionally, the compound’s action can be influenced by the presence of other chemical species in the environment, such as other metal ions
Análisis Bioquímico
Biochemical Properties
Bismuth trichloride plays a crucial role in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of bismuth trichloride is with the enzyme urease, which it inhibits. This inhibition is significant in the treatment of Helicobacter pylori infections, as urease is essential for the bacteria’s survival in the acidic environment of the stomach . Additionally, bismuth trichloride interacts with other enzymes such as catalase and lipase, further contributing to its antimicrobial properties . These interactions often involve the binding of bismuth ions to the active sites of the enzymes, leading to their inactivation.
Cellular Effects
Bismuth trichloride has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, bismuth trichloride has been found to inhibit the adhesion of Helicobacter pylori to surface epithelial cells, thereby preventing infection . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . The compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of genes associated with apoptosis.
Molecular Mechanism
The molecular mechanism of action of bismuth trichloride involves several key processes. At the molecular level, bismuth trichloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bismuth ions from bismuth trichloride can bind to thiol groups in proteins, leading to the formation of stable bismuth-protein complexes . This binding can result in the inhibition of enzyme activity, as seen with urease, catalase, and lipase. Additionally, bismuth trichloride can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismuth trichloride can change over time due to its stability and degradation. Bismuth trichloride is known to hydrolyze in the presence of water, forming bismuth oxychloride and hydrochloric acid . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical assays. In in vitro studies, prolonged exposure to bismuth trichloride has been shown to result in the gradual inactivation of certain enzymes and the accumulation of bismuth-protein complexes . In in vivo studies, the long-term effects of bismuth trichloride on cellular function include potential toxicity at high concentrations and the disruption of normal cellular processes.
Dosage Effects in Animal Models
The effects of bismuth trichloride vary with different dosages in animal models. At low to moderate doses, bismuth trichloride has been found to exhibit antimicrobial and anti-inflammatory properties . At high doses, it can lead to toxic effects such as nephrotoxicity and hepatotoxicity . In animal studies, threshold effects have been observed, where the beneficial effects of bismuth trichloride are seen at lower doses, while adverse effects become prominent at higher doses. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Bismuth trichloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can act as a Lewis acid, facilitating various organic transformations and catalytic processes . In biological systems, bismuth trichloride can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, its inhibition of urease affects the nitrogen metabolism of Helicobacter pylori, disrupting the bacteria’s ability to neutralize stomach acid . Additionally, bismuth trichloride can alter metabolite levels by binding to and inactivating enzymes involved in metabolic reactions.
Transport and Distribution
The transport and distribution of bismuth trichloride within cells and tissues are influenced by its interactions with transporters and binding proteins. Bismuth ions from bismuth trichloride can be transported across cell membranes through metal ion transporters . Once inside the cell, bismuth ions can bind to various intracellular proteins, affecting their localization and function. The distribution of bismuth trichloride within tissues is also determined by its affinity for specific biomolecules, leading to its accumulation in certain organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of bismuth trichloride is critical for its activity and function. Bismuth ions from bismuth trichloride can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct bismuth ions to particular organelles. The activity of bismuth trichloride can be influenced by its subcellular localization, as it can interact with different biomolecules depending on its location within the cell. For instance, the accumulation of bismuth ions in mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .
Propiedades
Número CAS |
7787-60-2 |
|---|---|
Fórmula molecular |
BiCl3 |
Peso molecular |
315.33 g/mol |
Nombre IUPAC |
bismuth;trichloride |
InChI |
InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 |
Clave InChI |
JHXKRIRFYBPWGE-UHFFFAOYSA-K |
SMILES |
Cl[Bi](Cl)Cl |
SMILES canónico |
[Cl-].[Cl-].[Cl-].[Bi+3] |
Key on ui other cas no. |
7787-60-2 |
Pictogramas |
Irritant |
Sinónimos |
bismuth trichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


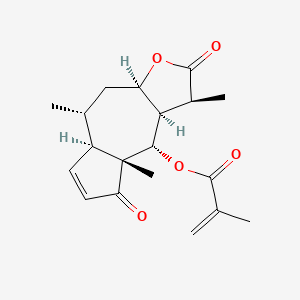
![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one](/img/structure/B1206539.png)
